N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan ring and the carboxylic acid group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring and carboxylic acid group but lacks the triazole ring.
4-allyl-5-mercapto-4H-[1,2,4]triazole: Contains the triazole ring and mercapto group but does not have the furan ring or carboxylic acid group.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-2-5-15-9(13-14-11(15)18)7-12-10(16)8-4-3-6-17-8/h2-4,6H,1,5,7H2,(H,12,16)(H,14,18) |
InChI Key |
CYGDWCBDGIELSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.